molecular formula C11H16N4O2 B14463753 3-Phenylpentanedihydrazide CAS No. 72976-16-0

3-Phenylpentanedihydrazide

Katalognummer: B14463753
CAS-Nummer: 72976-16-0
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: NMMIPXKBYYWNPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylpentanedihydrazide is an organic compound characterized by the presence of a phenyl group attached to a pentane chain, which is further substituted with two hydrazide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpentanedihydrazide typically involves the reaction of 3-phenylpentanoyl chloride with hydrazine. The reaction is carried out in an inert atmosphere, often using solvents such as ethanol or methanol. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenylpentanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydrazide groups into amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of phenylpentanone derivatives.

    Reduction: Formation of phenylpentylamines.

    Substitution: Formation of halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Phenylpentanedihydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Phenylpentanedihydrazide involves its interaction with specific molecular targets. The hydrazide groups can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

    3-Phenylpentanone: Similar structure but lacks hydrazide groups.

    3-Phenylpentanoic acid: Contains a carboxylic acid group instead of hydrazide groups.

    3-Phenylpentylamine: Contains amine groups instead of hydrazide groups.

Uniqueness: 3-Phenylpentanedihydrazide is unique due to the presence of both phenyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with biological molecules makes it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

72976-16-0

Molekularformel

C11H16N4O2

Molekulargewicht

236.27 g/mol

IUPAC-Name

3-phenylpentanedihydrazide

InChI

InChI=1S/C11H16N4O2/c12-14-10(16)6-9(7-11(17)15-13)8-4-2-1-3-5-8/h1-5,9H,6-7,12-13H2,(H,14,16)(H,15,17)

InChI-Schlüssel

NMMIPXKBYYWNPT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CC(=O)NN)CC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.